molecular formula C6H8O4 B13417562 2,5-Dioxohexanoic acid

2,5-Dioxohexanoic acid

Cat. No.: B13417562
M. Wt: 144.12 g/mol
InChI Key: KDOGLQUELUMIFG-UHFFFAOYSA-N
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Description

2,5-Dioxohexanoic acid is an organic compound with the molecular formula C6H8O6. It is a dioxo monocarboxylic acid, meaning it contains two keto groups (C=O) and one carboxyl group (COOH). This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dioxohexanoic acid can be synthesized through several methods. One common synthetic route involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate . This reaction forms 5,5-dimethyl-2,4-dioxohexanoic acid, which can be further processed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions but with larger quantities and more efficient processing techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to form esters or amides.

Major Products

The major products formed from these reactions include dihydroxy derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dioxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Dioxohexanoic acid involves its interaction with molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptors (Bronsted bases). Its keto groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of keto and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various fields of research and industrial applications.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

2,5-dioxohexanoic acid

InChI

InChI=1S/C6H8O4/c1-4(7)2-3-5(8)6(9)10/h2-3H2,1H3,(H,9,10)

InChI Key

KDOGLQUELUMIFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C(=O)O

Origin of Product

United States

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